molecular formula C10H9N3O B080346 5-Amino-2-phenylpyridazin-3(2H)-one CAS No. 13589-77-0

5-Amino-2-phenylpyridazin-3(2H)-one

Cat. No.: B080346
CAS No.: 13589-77-0
M. Wt: 187.2 g/mol
InChI Key: FSMPZHMHKJEXDT-UHFFFAOYSA-N
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Description

5-Amino-2-phenylpyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound characterized by a pyridazinone core substituted with a phenyl group at position 2 and an amino group at position 4. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the phenyl group contributes to π-π stacking interactions. Commercial suppliers such as Dayang Chem (Hangzhou) Co., Ltd., and BIOZOL Diagnostica Vertrieb GmbH highlight its availability for research and industrial applications, particularly as an intermediate in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenylpyridazin-3(2H)-one typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. For instance, the reaction between phenylhydrazine and ethyl acetoacetate can yield the desired pyridazinone structure.

    Amination: The introduction of the amino group at position 5 can be achieved through various amination reactions. One common method is the reaction of the intermediate pyridazinone with ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 5 and the phenyl ring at position 2 participate in electrophilic and nucleophilic substitution reactions.

Nucleophilic Substitution at Position 5

The amino group can be replaced by halogens under specific conditions. For example:

Reaction TypeReagents/ConditionsProductsYieldReference
Deaminative ChlorinationMgCl₂, CH₃CN, 140°C5-Chloro-2-phenylpyridazin-3(2H)-one85%
Sandmeyer ReactionNaNO₂, HCl, CuCl5-Chloro derivative (via diazonium salt)73%

Alkylation at Position 2

The phenyl group can undergo further substitution. For instance, alkylation with bromides in acetone yields:

ReagentConditionsProductYieldReference
Ethyl bromideK₂CO₃, acetone, RT2-Ethyl-5-amino-pyridazin-3(2H)-one68%
Benzyl chlorideDMF, reflux2-Benzyl derivative72%

Oxidation and Reduction

The keto group and aromatic system are redox-active.

Oxidation

Oxidation of the keto group produces N-oxides or hydroxylated derivatives:

ReagentConditionsProductOutcomeReference
H₂O₂Acetic acid, 60°C5-Amino-2-phenylpyridazin-3(2H)-one N-oxideStable crystalline solid
KMnO₄H₂SO₄, 80°CCarboxylic acid derivativePartial decomposition

Reduction

The keto group can be reduced to a hydroxyl group:

ReagentConditionsProductYieldReference
NaBH₄MeOH, RT5-Amino-2-phenylpyridazinol55%
LiAlH₄THF, refluxAlcohol derivative62%

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles.

Formation of Azolo[1,5-a]pyrimidines

Reaction with enaminones derived from DMF-DMA yields triazolo- or pyrazolo-fused systems:

ReagentConditionsProductYieldReference
DMF-DMADioxane, 50°CEnaminone intermediate78%
3-Amino-1,2,4-triazolePyridine, refluxTriazolo[1,5-a]pyrimidine65%

Cross-Coupling Reactions

The phenyl ring participates in Friedel-Crafts and Suzuki-Miyaura reactions.

Friedel-Crafts Acylation

ReagentConditionsProductYieldReference
Acetyl chlorideAlCl₃, benzene, RT2-(4-Acetylphenyl)-5-amino-pyridazin-3-one58%

Tautomerization and Solvent Effects

The keto-enol tautomer equilibrium is solvent-dependent:

  • Protic solvents (e.g., H₂O): Stabilize enol form via hydrogen bonding .

  • Aprotic solvents (e.g., DMSO): Favor keto form due to dipole interactions .

Scientific Research Applications

Herbicidal Applications

Chloridazon as a Herbicide
Chloridazon is classified as a selective herbicide used for controlling broad-leaved weeds and grasses in various crops. It operates by inhibiting photosynthesis through interference with photosystem II, making it effective against a range of plant species. Its application is particularly beneficial in sugar beet cultivation, where it helps manage weed populations without harming the crop itself .

Degradation and Environmental Impact
Research indicates that chloridazon has a moderate degradation rate in soil, with a half-life that varies based on environmental conditions. Studies have shown that its metabolites, such as 5-amino-4-chloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone, can also be detected in soil and water systems, raising concerns about its long-term environmental impact .

Pharmacological Research

Potential Therapeutic Uses
The compound's structural properties suggest potential applications in medicinal chemistry. Preliminary studies have indicated that derivatives of 5-amino-2-phenylpyridazin-3(2H)-one may exhibit anti-inflammatory and analgesic effects. Research is ongoing to explore these pharmacological properties further, with an emphasis on developing new therapeutic agents .

Analytical Techniques

Separation and Detection Methods
Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been developed to isolate and quantify this compound in complex mixtures. For instance, a recent study demonstrated the scalability of HPLC techniques for the preparative separation of this compound from impurities, which is crucial for both research and quality control in agricultural applications .

Case Studies

  • Herbicide Efficacy Study
    A field study evaluated the effectiveness of chloridazon in controlling specific weed species in sugar beet fields. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating the compound's efficacy as a selective herbicide.
  • Environmental Impact Assessment
    An environmental study assessed the degradation rates of chloridazon in various soil types. Findings revealed that the compound's persistence varied significantly with soil composition and moisture levels, highlighting the importance of environmental factors in herbicide management strategies.
  • Pharmacological Screening
    A pharmacological study investigated the anti-inflammatory properties of chloridazon derivatives. In vitro assays showed promising results, suggesting that modifications to the pyridazinone structure could enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-Amino-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

The structural and functional attributes of 5-amino-2-phenylpyridazin-3(2H)-one can be contextualized by comparing it to related pyridazinone and phthalazinone derivatives. Below is a detailed analysis:

Structural and Electronic Differences

5-Chloro-6-phenylpyridazin-3(2H)-one

  • Substituents : Chloro group at position 5, phenyl at position 5.
  • Electronic Effects: The electron-withdrawing chloro group reduces electron density in the pyridazinone ring, increasing electrophilicity at reactive sites. This contrasts with the electron-donating amino group in the target compound, which enhances nucleophilic character .
  • Synthesis : Prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with halides, facilitated by potassium carbonate in acetone .

4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one

  • Core Structure: Phthalazinone (a fused bicyclic system with an additional benzene ring).
  • Substituents : Methylphenyl at position 4 and propargyl at position 2.
  • Steric Effects: The fused benzene ring increases planarity and molecular weight (MW = 282.32 g/mol) compared to the monocyclic pyridazinone (MW = 215.23 g/mol). The dihedral angle between the methylphenyl and phthalazinone rings (53.93°) indicates moderate non-planarity .

5-Amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

  • Core Structure: Imidazopyridinone (a tricyclic system with fused imidazole and pyridinone rings).
  • Substituents: Benzyl groups at positions 1 and 3, amino at position 5.
  • Applications: Used in kinase inhibition studies due to its rigid, planar structure, which contrasts with the more flexible pyridazinone derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound C₁₀H₉N₃O 215.23 High solubility in polar solvents; forms hydrogen bonds via -NH₂ group.
5-Chloro-6-phenylpyridazin-3(2H)-one C₁₀H₇ClN₂O 218.63 Lower solubility in water; reactive towards nucleophilic substitution.
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one C₁₈H₁₄N₂O 282.32 Crystalline solid with C-H⋯O hydrogen bonds and π-π stacking (3.6990 Å spacing).

Crystallographic Insights

  • The phthalazinone derivative forms extended chains via C-H⋯O hydrogen bonds and layers via π-π interactions, a feature less pronounced in monocyclic pyridazinones due to reduced aromatic surface area .

Biological Activity

5-Amino-2-phenylpyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes various research findings related to the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a distinctive chemical structure characterized by a pyridazine ring substituted with an amino group and a phenyl moiety. This structure is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.
  • Receptor Modulation : It can modulate receptor activities, impacting signaling pathways that govern cell proliferation and apoptosis.
  • Antimicrobial Activity : Research indicates that it exhibits inhibitory effects against certain Gram-positive bacteria, such as Bacillus subtilis, suggesting potential as an antimicrobial agent .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Target Organism/Cell Line Effect Reference
AntimicrobialBacillus subtilisInhibitory
AnticancerHL-60 human leukemic cellsGrowth inhibition
Anti-inflammatoryVariousReduced inflammation markers
Enzyme inhibitionVarious metabolic enzymesAltered metabolic pathways

Case Studies and Research Findings

  • Antimicrobial Properties :
    A study focusing on the synthesis of pyridazinone derivatives found that this compound demonstrated significant antimicrobial activity against Bacillus subtilis. The compound's structural features were linked to its effectiveness in inhibiting bacterial growth .
  • Anticancer Activity :
    In vitro studies on HL-60 human leukemic cells revealed that this compound could inhibit cell proliferation significantly. The mechanism was suggested to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development .
  • Anti-inflammatory Effects :
    Research has indicated that this compound may reduce levels of pro-inflammatory cytokines in various cell lines, suggesting its potential utility in treating inflammatory diseases. The exact pathways remain to be fully elucidated but involve modulation of NF-kB signaling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Amino-2-phenylpyridazin-3(2H)-one derivatives?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives can be synthesized by reacting the parent pyridazinone with halides in acetone using anhydrous potassium carbonate as a base. The reaction is monitored via TLC, and purification is achieved using preparative TLC with petroleum ether/ethyl acetate (1:1 v/v) . Yields typically range from 60–70%, as seen in the synthesis of 2-(2-methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (70% yield) .

Q. Which spectroscopic techniques are most effective for characterizing pyridazinone derivatives?

  • Methodological Answer :

  • 1H/13C-NMR : Assign chemical shifts to confirm substitution patterns. For instance, δ7.18 (pyridazine-H) and δ158.36 (carbonyl) in deuterated acetone .
  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks. SHELXL is widely used for refinement, with R factors <0.05 for high-quality datasets .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What in vitro assays are commonly used to evaluate the biological activity of pyridazinone derivatives?

  • Methodological Answer : Standard assays include:

  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Kinetic assays (e.g., IC50 determination) for targets like cyclooxygenase or acetylcholinesterase .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values <10 µM indicate strong activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer :

  • Solvent variation : Replace acetone with DMF or THF to enhance solubility of hydrophobic intermediates.
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis for faster reaction kinetics.
  • Temperature control : Conduct reactions under reflux (e.g., 60°C) or low temperatures (−20°C) to minimize side products .

Q. What strategies resolve contradictory crystallographic data in pyridazinone derivatives?

  • Methodological Answer :

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness.
  • Twinning analysis : Employ SHELXL’s TWIN/BASF commands to model twinned crystals .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How can molecular docking studies guide the design of pyridazinone-based therapeutics?

  • Methodological Answer :

  • Target preparation : Retrieve protein structures (e.g., PDB ID 1IZ9) from the RCSB PDB .
  • Flexible docking : Use MOE or AutoDock Vina to account for side-chain flexibility. Focus on binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bond interactions with active-site residues .
  • Consensus scoring : Combine results from multiple docking programs (e.g., Glide, GOLD) to reduce false positives .

Q. What computational approaches predict physicochemical properties of pyridazinone derivatives?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models with datasets of 50+ compounds for reliability .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to calculate dipole moments and frontier molecular orbitals (e.g., HOMO-LUMO gap <4 eV suggests reactivity) .

Q. How should researchers handle discrepancies in NMR data between synthesized batches?

  • Methodological Answer :

  • Repetition : Synthesize multiple batches to rule out human error.
  • Purity assessment : Use HPLC (≥98% purity) to detect impurities.
  • Solvent effects : Compare spectra in deuterated DMSO vs. acetone to identify solvent-induced shifts .

Q. What methods analyze polymorphic forms of pyridazinone derivatives?

  • Methodological Answer :

  • XRPD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify polymorphs.
  • Thermal analysis : Use DSC/TGA to detect melting points and decomposition events (e.g., ΔHfusion >100 J/g indicates stability) .

Q. How can QSAR models be developed for pyridazinone derivatives to predict activity?

  • Methodological Answer :
  • Descriptor selection : Include steric (e.g., molar refractivity), electronic (e.g., Hammett σ), and topological (e.g., Kier shape indices) parameters.
  • Validation : Apply leave-one-out cross-validation (Q² >0.6) and external test sets (R² >0.7) .

Q. Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Dose-response curves : Generate IC50/EC50 values in triplicate to quantify variability.
  • Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., p <0.05 via ANOVA) .

Q. What steps validate synthetic routes when intermediates fail characterization?

  • Methodological Answer :
  • Alternative pathways : Switch to Ullmann coupling or Suzuki-Miyaura reactions for challenging substitutions.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
  • Degradation studies : Expose intermediates to light/heat to identify unstable functional groups .

Properties

IUPAC Name

5-amino-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMPZHMHKJEXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159590
Record name 5-Amino-2-phenylpyridazin-3(2H)-one
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Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-77-0
Record name 5-Amino-2-phenyl-3(2H)-pyridazinone
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Record name 5-Amino-2-phenylpyridazin-3(2H)-one
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Record name 5-amino-2-phenylpyridazin-3(2H)-one
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